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molecular formula C13H12ClNO2 B8348414 Ethyl 3-chloronaphthalene-2-carbamate

Ethyl 3-chloronaphthalene-2-carbamate

Cat. No. B8348414
M. Wt: 249.69 g/mol
InChI Key: ZSICYKKSKFDWIG-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A mixture of 2.94 g (11.77 mmol) of N-(3-chloro-2-naphthyl)carbamic acid ethyl ester, and 7.93 g (141.2 mmol) KOH in 80 mL of EtOH is heated to reflux for 7 hours under an atmosphere of nitrogen. After cooling to room temperature, the solvent is evaporated in vacuo giving a residue to which ice is added. The mixture is extracted 3 times with 30 mL of CH2Cl2. The combined organic layers are dried over Na2SO4 and the solvents evaporated to give 3-chloro-2-aminonaphthalene as a brown solid.
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
7.93 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:5][C:6]1[C:15]([Cl:16])=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1)C.[OH-].[K+]>CCO>[Cl:16][C:15]1[C:6]([NH2:5])=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2 |f:1.2|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
C(C)OC(NC1=CC2=CC=CC=C2C=C1Cl)=O
Name
Quantity
7.93 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours under an atmosphere of nitrogen
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
giving a residue to which ice
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted 3 times with 30 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=CC=CC=C2C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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